Diethyl peroxydicarbonate

Description

Significance and Role as a Free-Radical Polymerization Initiator

Diethyl peroxydicarbonate plays a crucial role as an initiator in free-radical polymerization, a fundamental process for synthesizing a wide variety of polymers. ontosight.aifujifilm.com The significance of this compound lies in its ability to decompose at moderate temperatures, generating the free radicals necessary to start the polymerization chain reaction. ontosight.ai The O-O bond within the peroxide functional group is relatively weak and can break homolytically, yielding highly reactive radicals. wikipedia.org These radicals then react with monomer units, initiating the formation of a growing polymer chain. numberanalytics.com

The effectiveness of this compound as an initiator is particularly notable in the production of polymers such as polyvinyl chloride (PVC) and other vinyl polymers. ontosight.ai Its liquid state at room temperature facilitates its incorporation into polymerization mixtures. ontosight.ai The choice of initiator is a critical factor in controlling the rate of polymerization and the final properties of the polymer, and this compound offers specific advantages in certain polymerization systems. numberanalytics.com The decomposition of peroxydicarbonates, including this compound, can follow complex pathways, which are influenced by the nature of the substituent groups. acs.orgnih.gov

Historical Context of Peroxydicarbonate Discovery and Evolution in Polymerization Chemistry

The use of peroxy compounds as initiators for vinyl polymerization dates back to around 1912, with some of the first free-radically synthesized polymers being produced between 1910 and 1930 using such initiators. researchgate.net The discovery that organic peroxides could initiate the polymerization of monomers like styrene (B11656) was a pivotal moment in polymer chemistry. numberanalytics.com Benzoyl peroxide was one of the earliest and most studied initiators. numberanalytics.combeilstein-journals.org

Peroxydicarbonates emerged as a desirable class of polymerization initiators due to their high reactivity. google.com However, their energetic decomposition, sometimes with explosive force, presented significant challenges for their safe and controlled use, especially at elevated temperatures. google.com A significant advancement in the application of peroxydicarbonates was the development of methods to form the initiator in situ within the polymerization system. This approach allowed for a controlled rate of initiator formation, thereby regulating the polymerization rate and enhancing safety. google.com The in situ generation of this compound, for instance, involves reacting ethyl chloroformate with hydrogen peroxide in an alkaline medium within the polymerization reactor. google.com This controlled process not only mitigated safety concerns but also resulted in polymers with improved properties, such as better color. google.com Over the years, the understanding and application of various organic peroxide initiators, including peroxydicarbonates, have evolved significantly, leading to the development of a wide range of initiators with varying reactivities and applications. researchgate.netpergan.com

Classification within Organic Peroxide Initiators and General Structural Overview

Organic peroxides are a broad class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). wikipedia.org They are generally classified based on the nature of the R and R' groups attached to the peroxide linkage. nof.co.jpencyclopedia.pub These initiators are essential in polymer chemistry for producing a vast array of synthetic resins and rubbers. pergan.comnof.co.jp

The main classes of organic peroxide initiators include:

Dialkyl Peroxides: These have the general structure R-O-O-R', where R and R' are alkyl groups. numberanalytics.com They are used as initiators in the production of polymers like polyethylene. numberanalytics.com

Diacyl Peroxides: Characterized by the structure R-C(O)-O-O-C(O)-R', where R and R' are organic groups. numberanalytics.com Benzoyl peroxide is a well-known example in this class. numberanalytics.com

Peroxyesters: These compounds have the general structure R-C(O)-O-O-R'. tue.nlresearchgate.net They are among the most widely used organic peroxides. tue.nl

Hydroperoxides: These have the general formula R-O-O-H. encyclopedia.pub

Peroxyketals: A class of peroxides with distinct structural features. pergan.comnof.co.jp

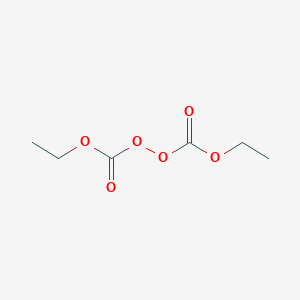

Peroxydicarbonates: This class, to which this compound belongs, has the general structure R-O-C(O)-O-O-C(O)-O-R'.

The reactivity and decomposition characteristics of each class of organic peroxide vary, which dictates their specific applications in polymerization. pergan.com The choice of initiator is often determined by the desired polymerization temperature and the monomer being used. wikipedia.org

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | ethoxycarbonyloxy ethyl carbonate | |

| CAS Number | 14666-78-5 | chemicalbook.com |

| Molecular Formula | C₆H₁₀O₆ | chemicalbook.com |

| Molecular Weight | 178.14 g/mol | chemicalbook.com |

Table 2: General Structures of Organic Peroxide Initiator Classes

| Initiator Class | General Structure | Source(s) |

| Dialkyl Peroxides | R-O-O-R' | numberanalytics.com |

| Diacyl Peroxides | R-C(O)-O-O-C(O)-R' | numberanalytics.com |

| Peroxyesters | R-C(O)-O-O-R' | tue.nlresearchgate.net |

| Peroxydicarbonates | R-O-C(O)-O-O-C(O)-O-R' |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxycarbonyloxy ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-3-9-5(7)11-12-6(8)10-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWINGZLCRSDKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OOC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Record name | DIETHYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075310 | |

| Record name | Peroxydicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. | |

| Record name | DIETHYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14666-78-5 | |

| Record name | DIETHYL PEROXYDICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14666-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014666785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Chemistry of Dialkyl Peroxydicarbonates

Conventional Synthetic Routes for Diethyl Peroxydicarbonate

Traditional methods for preparing this compound are well-established and typically involve the reaction of an ethyl chloroformate precursor with a source of peroxide.

The most common conventional route involves the reaction of an alkyl chloroformate, such as ethyl chloroformate, with an aqueous solution of hydrogen peroxide in the presence of a base. This reaction is typically performed at low temperatures to manage its exothermic nature and the thermal sensitivity of the peroxide product.

The general process involves rapidly reacting the alkyl chloroformate with an aqueous solution of hydrogen peroxide and a base like sodium hydroxide (B78521) or potassium hydroxide google.com. The base neutralizes the hydrochloric acid formed during the reaction, driving the synthesis towards the desired dialkyl peroxydicarbonate. The reaction mass is agitated for a period, typically between 15 to 60 minutes, while maintaining a controlled temperature google.com.

Key reaction parameters for this synthesis are detailed in the table below.

| Parameter | Value |

| Reactants | Alkyl Chloroformate, Hydrogen Peroxide, Inorganic Base (NaOH or KOH) |

| Molar Ratio (Chloroformate:H₂O₂) | 1.8 to 2.2 moles : 1.0 mole |

| Molar Ratio (Base:H₂O₂) | 1.9 to 2.6 moles : 1.0 mole |

| Reaction Temperature | -10°C to 30°C (preferably 0°C to 20°C) |

| Agitation Time | 15 to 60 minutes (preferably 20-40 minutes) |

This table presents typical reaction conditions for the synthesis of dialkyl peroxydicarbonates via the chloroformate and hydrogen peroxide route google.com.

An alternative conventional approach involves a multi-step process that begins with the raw material of an alkyl alcohol, such as ethanol. In this method, the alcohol is first reacted with phosgene (B1210022) to generate the corresponding alkyl chloroformate in situ. This intermediate is then immediately used in the subsequent step without purification.

Formation of Chloroformate: Alkyl Alcohol + Phosgene → Alkyl Chloroformate + HCl

Formation of Peroxydicarbonate: 2 Alkyl Chloroformate + H₂O₂ + 2 Base → Dialkyl Peroxydicarbonate + 2 Salt + 2 H₂O

In Situ Formation of this compound in Polymerization Systems

To enhance safety and process control, methods have been developed to generate this compound directly within the polymerization system where it will be consumed. This "on-site" or in situ generation minimizes the handling and storage of the sensitive peroxide initiator.

This compound can be generated in situ within a polymerization system that contains both a water phase and a monomer (oil) phase google.com. In this process, a peroxide source, such as hydrogen peroxide or sodium peroxide, is added to the aqueous phase, while the ethyl chloroformate is added to the monomer phase google.com.

The reaction occurs at the interface of the two phases, forming the this compound, which then dissolves in the monomer phase to initiate polymerization. To facilitate the reaction, a buffering agent is typically used to maintain an alkaline medium (pH above 7) google.com.

A significant advantage of the in situ approach is the ability to control the rate of polymerization by modulating the formation rate of the initiator google.com. The this compound decomposes into free radicals almost immediately upon its formation under typical polymerization temperatures. Therefore, by controlling the rate at which the reactants (ethyl chloroformate and peroxide) are fed into the system, one can control the rate of initiator generation google.com.

This, in turn, dictates the concentration of free radicals available to initiate polymerization chains. This method provides a steady, controlled supply of free radicals, which can prevent the explosive reactions that might occur if a high concentration of pre-formed initiator were added at once google.com. This controlled generation leads to more uniform heat release and can result in a polymer product with more stable and desirable properties google.com.

Advanced Preparative Techniques for Peroxydicarbonates

Research into the synthesis of organic peroxides continues to yield advanced techniques that offer improvements in safety, efficiency, and product purity. These methods often leverage modern chemical engineering principles.

One of the most significant advancements is the use of microreactors for the continuous-flow synthesis of peroxydicarbonates dntb.gov.uamdpi.com. Microreactors offer exceptionally high surface-area-to-volume ratios, which allows for superior heat removal compared to traditional batch reactors mdpi.comkobv.de. This is a critical advantage when dealing with highly exothermic reactions and thermally unstable products like peroxides mdpi.combohrium.com. The small reaction volume within the microreactor at any given time significantly reduces the potential hazards mdpi.com. Studies on compounds like di-(2-ethylhexyl) peroxydicarbonate have demonstrated that continuous-flow synthesis in a packed-bed microreactor can achieve high yields in minutes, whereas batch processes might take hours dntb.gov.uabohrium.com.

Another advanced approach involves the application of phase-transfer catalysis (PTC) . PTC is a powerful methodology for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) crdeepjournal.orgmdpi.comresearchgate.net. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports an anion from the aqueous phase into the organic phase where it can react with the organic-soluble substrate crdeepjournal.org. This technique could be applied to peroxydicarbonate synthesis by facilitating the transfer of the hydroperoxide anion (OOH⁻) or a peroxy anion from the aqueous basic solution to the organic phase containing the alkyl chloroformate, potentially increasing reaction rates and yields crdeepjournal.orgphasetransfer.com.

Microreactor Synthesis for Enhanced Purity and Reaction Efficiency

Microreactor technology offers significant advantages for the synthesis of organic peroxides due to superior heat and mass transfer, which allows for the safe handling of highly reactive intermediates and exothermic reactions. mdpi.comsemanticscholar.org The miniaturized scale of these reactors enhances process control and safety, making them ideal for producing traditionally hazardous compounds like peroxydicarbonates. semanticscholar.org

Research into the synthesis of dicetyl peroxydicarbonate, a solid peroxide, using a flow-focusing microreactor highlights the potential of this technology. researchgate.net Conventional batch or semi-continuous methods for producing this compound typically result in a product with 5-8 wt.% impurities. researchgate.net In contrast, the microreactor approach facilitates the reaction of cetyl chloroformate and hydrogen peroxide under optimized conditions, achieving a product with over 99.5% purity and a yield of approximately 100% in less than 45 seconds. researchgate.net A key challenge in this process, the clogging of the microreactor with solid product, was overcome by carefully selecting the reaction temperature. researchgate.net

The efficiency of microreactor synthesis is influenced by several process and formulation parameters. A study utilizing response surface methodology determined the optimal conditions for the synthesis of dicetyl peroxydicarbonate. researchgate.net It was found that the flow rate of the continuous phase had the most significant impact on the reaction yield. researchgate.net

Table 1: Optimized Parameters for Dicetyl Peroxydicarbonate Synthesis in a Microreactor

| Parameter | Optimized Value |

| Flow Rate (Continuous Phase) | 290 µL/min |

| Surfactant Concentration | 2.6 wt.% |

| Ethanol Concentration | 27 vol.% |

| Data sourced from a comprehensive study on the synthesis of highly pure dicetyl peroxydicarbonate in a microreactor. researchgate.net |

Similarly, the continuous-flow synthesis of di-(2-ethylhexyl) peroxydicarbonate has been successfully demonstrated in a packed-bed microreactor, allowing for detailed process optimization and kinetic modeling. dntb.gov.ua The application of microreactors not only improves purity and yield but also dramatically increases the space-time-yield, a measure of reactor productivity, ranging from 12,500 kg·m⁻³·h⁻¹ to 414,000 kg·m⁻³·h⁻¹ for certain peroxycarboxylic esters. semanticscholar.org

Continuous and Semi-Continuous Production Processes for Scale-Up

Scaling up the production of dialkyl peroxydicarbonates from laboratory to industrial scale requires careful consideration of reaction kinetics, heat management, and process control. The transition from batch or semi-batch reactors to continuous production processes is a key strategy for process intensification. researchgate.netaiche.org Continuous processes offer several advantages over batch methods, including reduced thermal stress on the product, which can increase yield by as much as 10%, and a 50% reduction in energy consumption due to the elimination of inefficient heating and cooling cycles. researchgate.net

Microreactor technology is a form of continuous processing that has been shown to significantly improve efficiency. For instance, the synthesis of Di-(3,5,5-trimethylhexanoyl) peroxide (TMHP) in a microreactor achieved a 94% yield within 2.8 minutes, a significant improvement over the hours required in traditional batch reactors. bohrium.com This process demonstrates a viable route for continuous, safe, and efficient synthesis that can be scaled up. bohrium.com

The conventional synthesis of compounds like dicetyl peroxydicarbonate is performed in two-phase batch or semi-continuous reactors. researchgate.net The development of continuous-flow systems, such as packed-bed microreactors, represents a significant advancement for scaling up production. dntb.gov.ua The successful scale-up of these processes depends on factors like mixing and mass transfer, with mass transfer coefficients being a proposed method for scaling batch and semi-batch reactors from the lab to the plant. aiche.org The development process involves validating the process through pilot-scale and production facility batches to establish operating variables and control limits. researchgate.net

Table 2: Comparison of Batch vs. Continuous Process for Organic Peroxide Synthesis

| Feature | Batch Process | Continuous Microreactor Process |

| Reaction Time | Hours | Minutes (e.g., < 2.8 min for TMHP) |

| Typical Yield | Lower | Higher (e.g., 94% for TMHP) |

| Product Purity | Contains impurities (e.g., 5-8% for Dicetyl Peroxydicarbonate) | High purity (e.g., >99.5% for Dicetyl Peroxydicarbonate) |

| Safety | Higher risk due to large volumes and poor heat transfer | Enhanced safety due to small volumes and superior heat transfer |

| Energy Consumption | Higher | Lower |

| Data synthesized from studies on TMHP and dicetyl peroxydicarbonate synthesis. researchgate.netbohrium.com |

Optimization of Emulsion Formulations for Synthetic Processes

Many dialkyl peroxydicarbonate syntheses occur in two-phase liquid systems, effectively creating an emulsion. An emulsion is a system composed of two immiscible liquid phases, typically an aqueous phase and an oil phase, stabilized by an emulsifying agent. mdpi.com The stability and characteristics of this emulsion are critical for reaction efficiency, and therefore, formulation optimization is a key aspect of process development. mdpi.comdntb.gov.ua

The goal of optimization is to find a stable formulation that maximizes reaction yield and product quality. This can be achieved using various methodologies, such as the construction of pseudoternary phase diagrams or the application of statistical methods like response surface methodology and D-optimal mixture design. dntb.gov.uanih.govmdpi.com In the microreactor synthesis of dicetyl peroxydicarbonate, the amounts of surfactant and a co-solvent (ethanol) in the feed were found to significantly affect the reaction yield. researchgate.net

The stability of the emulsion formulation is crucial. Kinetic stability can be assessed by centrifuging the formulation at various speeds to check for phase separation. mdpi.com For example, an optimized essential-oil-loaded nanoemulsion showed no phase separation after being centrifuged at 1000, 2000, and 3000 rpm for 15 minutes, indicating good kinetic stability. mdpi.com

Table 3: Example of Emulsion Components for Synthesis

| Component | Function | Example Substance |

| Aqueous Phase | Solvent for water-soluble reactants | Purified Sterile Water |

| Oil Phase | Solvent for oil-soluble reactants | Cetyl Chloroformate |

| Emulsifier/Surfactant | Stabilizes the emulsion | Non-ionic surfactants (e.g., AEO-3, OP-10) |

| Co-solvent | Modifies solvent properties | Ethanol |

| This table is a generalized representation based on principles of emulsion formulation. researchgate.netmdpi.comdntb.gov.ua |

By systematically varying the concentrations of the oil phase, aqueous phase, and the surfactant/co-surfactant mixture (Smix), researchers can identify the most stable and effective formulations for the synthetic process. nih.gov

Thermal and Photochemical Decomposition Pathways and Kinetics

Unimolecular Decomposition Mechanisms of Diethyl Peroxydicarbonate

The thermal and photochemical decomposition of this compound (DEPC) is a critical area of study, primarily due to its role as a free-radical initiator in polymerization processes. The efficiency and control of these polymerizations are directly linked to the decomposition kinetics and the mechanistic pathways of the initiator. The unimolecular decomposition of DEPC involves the cleavage of the labile peroxide bond and subsequent reactions of the resulting radicals.

Kinetic Order of this compound Decomposition

The decomposition of organic peroxides, including peroxydicarbonates, is generally observed to follow first-order kinetics acs.orgresearchgate.net. Specific studies on this compound have confirmed that its thermal decomposition is a first-order reaction acs.org. This indicates that the rate of decomposition at a given temperature is directly proportional to the concentration of the this compound itself. The first-order nature of this reaction is a key assumption in many kinetic models used to predict polymerization rates and properties.

| Compound | Solvent | Kinetic Order |

| This compound (DEPC) | Supercritical CO2 | First-Order acs.org |

| General Peroxydicarbonates | Various Organic Solvents | Primarily First-Order acs.org |

Determination and Analysis of Decomposition Activation Energies

The activation energy (Ea) is a crucial parameter that quantifies the temperature sensitivity of the decomposition rate. For this compound, experimental studies have been conducted to determine this value. In supercritical carbon dioxide, the measured activation energy for the decomposition of DEPC was found to be 31.58 ± 1.91 kcal/mol acs.org. Theoretical calculations using methods like Møller-Plesset perturbation theory and density functional theory (DFT) have also been employed to investigate the energy barriers of different decomposition pathways acs.org. These computational studies have revealed that the energy barriers are significantly influenced by the nature of the substituent groups on the peroxydicarbonate structure acs.orgacs.org. For instance, the calculated energy barrier for a two-bond cleavage transition state in DEPC was determined to be 43.78 kcal/mol acs.org.

| Method | Solvent/Condition | Activation Energy (Ea) / Energy Barrier |

| Experimental | Supercritical CO2 | 31.58 ± 1.91 kcal/mol acs.org |

| Theoretical (DFT) | Gas Phase (Two-Bond Cleavage TS2) | 43.78 kcal/mol acs.org |

Mechanistic Pathways: Stepwise vs. Concerted Bond Cleavages

The decomposition of peroxydicarbonates can proceed through different mechanistic pathways, primarily distinguished by whether the bond cleavages occur in a stepwise or concerted fashion. For this compound, which features electron-donating ethoxy groups (C2H5O), theoretical studies indicate that the decomposition follows favorable stepwise pathways acs.orgacs.org. This is in contrast to systems with strong electron-withdrawing groups, which tend to favor more concerted routes acs.orgacs.org.

One of the primary stepwise mechanisms begins with the homolytic cleavage of the weak oxygen-oxygen (O–O) single bond acs.orglibretexts.org. This initial step results in the formation of a pair of ethoxycarbonyl radicals (C2H5OC(O)O•) acs.org. This process is a classic example of homolysis, where the two electrons of the covalent bond are distributed evenly between the two resulting fragments libretexts.org. The carboxyl radicals formed are intermediates that can subsequently undergo further decomposition, typically through decarboxylation to yield ethyl radicals and carbon dioxide.

For initiators with electron-donating groups like this compound, an alternative stepwise pathway involving a two-bond cleavage is also favorable acs.orgacs.org. In this mechanism, the initial decomposition step involves the simultaneous scission of the O–O bond and one of the C–O bonds between the ethyl group and the carbonyl carbon acs.orgacs.org. This process yields a carboxyl radical, an ethoxy radical, and a molecule of carbon dioxide in the first step acs.org. The remaining carboxyl radical then undergoes subsequent decomposition acs.org. The presence of the electron-donating ethyl group influences the stability of the transition states, making both one-bond and two-bond initial cleavage pathways viable for DEPC acs.org.

In contrast to the stepwise mechanisms observed for this compound, peroxydicarbonates and diacyl peroxides containing strong electron-withdrawing groups tend to follow a more concerted decomposition pathway acs.orgacs.org. In these systems, a two-bond cleavage mechanism is the primary route acs.org. The electron-withdrawing nature of the substituent groups destabilizes the adjacent bonds, facilitating a simultaneous cleavage of the O–O bond and one of the R–C bonds acs.org. This leads to a single, concerted decomposition step rather than the multiple steps seen in electron-donating systems. For initiators like trifluoroacetyl peroxide (TFAP), only the two-bond cleavage pathway is observed, highlighting the significant electronic influence on the decomposition mechanism acs.org.

Influence of Substituent (R Group) Nature on Decomposition Energy Barriers

The stability of dialkyl peroxydicarbonates and their decomposition energy barriers are significantly influenced by the electronic nature of the substituent (R) groups attached to the carbonate structure. acs.org Theoretical calculations using Møller−Plesset perturbation theory and density functional theory have shown that the decomposition pathways differ based on whether the R groups are electron-donating or electron-withdrawing. acs.org

For peroxydicarbonates with electron-donating R groups, two primary stepwise decomposition pathways are favorable:

Two-bond cleavage: This mechanism involves the simultaneous breaking of the O-O single bond and one of the R-C bonds. acs.org

One-bond cleavage: This pathway begins with the cleavage of the O-O bond, forming a carboxyl radical pair, which then undergoes subsequent decomposition. acs.org

Conversely, initiators featuring electron-withdrawing R groups tend to follow only the two-bond cleavage pathway. acs.org These studies highlight that despite structural similarities among peroxydicarbonates, the nature of the R group dictates the decomposition mechanism and results in markedly different energy barriers. acs.org The steric bulk of substituents can also play a crucial role in determining the energy barrier, with larger groups potentially increasing the activation energy required for decomposition. nih.govnih.gov

Table 1: Influence of R Group on Decomposition Pathway

| R Group Type | Predominant Decomposition Pathway(s) | Reference |

|---|---|---|

| Electron-Donating | One-bond (O-O) cleavage followed by decarboxylation; Two-bond (O-O and R-C) simultaneous cleavage | acs.org |

| Electron-Withdrawing | Two-bond (O-O and R-C) simultaneous cleavage only | acs.org |

Characterization of Homolytic vs. Non-Homolytic Decomposition Events

The decomposition of this compound (DEPDC) has been a subject of investigation to determine whether it proceeds through a homolytic (radical-forming) or non-homolytic pathway. Density functional theory studies suggest that the decomposition mechanism is, in fact, not homolytic. ntnu.no This contrasts with the traditional assumption that peroxide decomposition primarily involves the homolytic cleavage of the weak O-O bond to form two alkoxycarboxyl radicals.

Instead, a stepwise, non-radical mechanism is proposed. ntnu.no The calculated activation energies for each step of this proposed mechanism differ from experimental values, which have often been based on the assumption of a simpler, one-step homolytic decomposition. ntnu.no The decomposition of similar peroxides can proceed via a concerted pathway or a stepwise one, depending on the substituents. acs.org For instance, initiators with electron-donating groups can follow either a one-bond or two-bond cleavage mechanism, while those with electron-withdrawing groups favor a two-bond cleavage pathway. acs.org

Induced Decomposition Phenomena

The decomposition of this compound can be significantly accelerated by the presence of certain chemical agents, a process known as induced or catalyzed decomposition.

Catalytic Effects of Amines and Specific Metal Species on Decomposition Rate

The decomposition rate of this compound is known to be accelerated by the presence of amines and certain metal species. nih.govnoaa.gov This catalytic effect can be so pronounced that it leads to a violent or even explosive decomposition. nih.govnoaa.gov Redox systems, such as those combining a diacyl peroxide with an amine, can initiate decomposition at temperatures as low as 0°C. researchgate.net The interaction between the peroxide and the amine or metal likely facilitates the cleavage of the peroxide bond through a lower energy pathway, significantly increasing the reaction rate. mdpi.comresearchgate.net

Generation of Carbon-Centered Radicals via Hydrogen Abstraction from the Parent Peroxide

While the primary decomposition may be non-homolytic, subsequent reactions can lead to the formation of carbon-centered radicals. One significant pathway for this is through hydrogen atom transfer (HAT). purdue.edu In this process, a highly reactive radical species abstracts a hydrogen atom from the ethyl groups of the parent this compound molecule.

This abstraction event transforms the parent molecule into a carbon-centered radical. libretexts.orgiu.edu The formation of these radicals is a key step in many polymerization and organic synthesis reactions where this compound is used as an initiator. iu.edu The efficiency of this process depends on the reactivity of the abstracting radical and the strength of the C-H bond in the peroxide.

Photochemical Decomposition Studies

Ultraviolet radiation provides an alternative pathway for the decomposition of peroxides, often proceeding through different mechanisms and on much faster timescales than thermal decomposition.

Ultrafast Photoinduced O–O Bond Scission Dynamics

Photochemical studies on organic peroxides reveal that the initial energy input from UV light absorption leads to an extremely rapid cleavage of the O–O bond. acs.orgresearchgate.netresearchgate.net Using techniques like femtosecond transient absorption spectroscopy, researchers have observed that the primary dissociation of the peroxide bond is often too fast to be resolved, occurring on a sub-picosecond timescale. acs.orgnih.gov

Following the initial O-O bond scission, subsequent reactions, such as decarboxylation of the resulting carbonyloxy radicals, occur on a picosecond timescale. acs.orgresearchgate.net The dynamics of these ultrafast events, including the branching ratio between different decomposition products, can be influenced by the solvent environment. acs.org These studies provide direct insight into the fundamental nuclear motions that govern the bond-breaking process following photoexcitation.

Table 2: Timeline of Photochemical Decomposition Events for Organic Peroxides

| Event | Timescale | Technique | Reference |

|---|---|---|---|

| Primary O-O Bond Scission | Femtoseconds (often unresolved) | Femtosecond Transient Absorption Spectroscopy | acs.orgnih.gov |

| Decarboxylation of Carbonyloxy Radicals | Picoseconds | Picosecond Absorption Spectroscopy | acs.orgresearchgate.net |

Decarboxylation Kinetics of Carbonyloxy Radicals Following Photolysis

Following the initial photolytic cleavage of the O-O bond, two ethoxycarbonyloxy radicals are formed. The subsequent fate of these radicals is crucial to the initiation process. Unlike aroyloxy radicals (e.g., benzoyloxy radical), which are stabilized by resonance and can have lifetimes in the nanosecond-to-microsecond range, aliphatic alkoxycarbonyloxy radicals such as ethoxycarbonyloxy lack this stabilization researchgate.net.

Consequently, the ethoxycarbonyloxy radical is expected to be highly unstable and prone to rapid decarboxylation, yielding an ethyl radical and a molecule of carbon dioxide.

CH₃CH₂OC(O)O• → CH₃CH₂• + CO₂

While direct kinetic measurements for the ethoxycarbonyloxy radical are not widely reported, analogous fragmentation reactions of other alkoxyl radicals are known to be extremely fast, with estimated rate constants (k) of ≥ 10⁷ s⁻¹ nih.gov. However, it is noteworthy that in polymerization reactions initiated by dialkyl peroxydicarbonates with linear alkyl groups, the primary alkoxycarbonyloxyl radicals have been observed as end-groups on polymer chains. This indicates that, under certain conditions, the radical can initiate polymerization directly without immediate decarboxylation researchgate.net.

Solvent Effects on Decomposition Kinetics and Mechanisms

The solvent environment plays a critical role in the decomposition of DEPDC, influencing both the rate of reaction and the behavior of the resulting radical species. The choice of solvent can affect the cage effect and the diffusivity of the initiator and its radical fragments ntnu.no.

Impact of Supercritical Carbon Dioxide (scCO₂) on Decomposition Behavior

Supercritical carbon dioxide (scCO₂) has been investigated as an alternative "green" solvent for polymerization reactions. Experimental studies using in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy have monitored the thermal decomposition of DEPDC in both conventional organic solvents and scCO₂ researchgate.net.

Research has shown that the thermal decomposition of DEPDC at low concentrations follows first-order kinetics in both heptane and scCO₂ researchgate.net. The decomposition rate constant (kd) can be measured by monitoring the decrease in the intensity of DEPDC's characteristic infrared absorption peaks over time researchgate.net. These investigations have determined the activation energy for the decomposition, providing critical data for comparing reaction behavior in different media.

| Solvent | Kinetic Order | Activation Energy (Ea) |

|---|---|---|

| Heptane | First-Order | 122.0 kJ/mol |

| Supercritical CO₂ (scCO₂) | First-Order | 128.6 kJ/mol |

The slightly higher activation energy in scCO₂ suggests a modest stabilizing effect of the solvent on the DEPDC molecule compared to heptane researchgate.net.

Investigations of Cage Effects and Initiator Diffusivity in Solvents

When an initiator like DEPDC decomposes, the resulting pair of radicals is momentarily trapped within a "cage" of surrounding solvent molecules ntnu.no. From this cage, the radicals can either diffuse apart to initiate polymerization or recombine, which is an inefficient outcome. This phenomenon is known as the cage effect.

Molecular dynamics simulations have been employed to investigate the cage effect and the diffusivity of DEPDC in different solvents ntnu.no. The efficiency of an initiator is directly related to the fraction of radicals that escape this solvent cage.

Key findings from these theoretical investigations include:

Recombination vs. Diffusion: The competition between in-cage recombination and diffusion of the radical pair is a determining factor for initiator efficiency.

Solvent Influence: The nature of the solvent (e.g., scCO₂ vs. conventional liquids) impacts the structure and stability of the solvent cage, thereby influencing the escape probability of the radicals ntnu.no. The viscosity and specific interactions between the solvent and the radical species are critical parameters.

Radical Species Generation and Reactivity in Polymerization Initiation

Characterization of Primary Radical Species from Diethyl Peroxydicarbonate Cleavage

The initial step in the generation of radical species from this compound involves the homolytic cleavage of the peroxide bond. This primary decomposition can proceed through distinct pathways, leading to the formation of highly reactive oxygen-centered radicals that are responsible for initiating polymerization.

The decomposition of this compound can be initiated by the homolytic cleavage of the weak oxygen-oxygen single bond. researchgate.netresearchgate.net This one-bond cleavage mechanism results in the formation of a pair of ethoxycarbonyloxyl radicals (C₂H₅OCOO•). acs.orgacs.org This pathway is considered a stepwise process, where the initial bond scission is the rate-determining step, producing two identical primary radical species. acs.orgacs.org

Theoretical calculations using Møller-Plesset perturbation theory and density functional theory have been employed to study the decomposition mechanisms of peroxydicarbonates. acs.org For initiators with electron-donating groups like this compound, this one-bond cleavage pathway is favorable. acs.orgacs.org The activation free energy for the O-O bond cleavage in this compound has been calculated to be approximately 42.48 kcal/mol. acs.org

Table 1: Decomposition Pathways of this compound

| Decomposition Pathway | Description | Primary Radical Products | Activation Free Energy (kcal/mol) |

|---|---|---|---|

| One-Bond Cleavage | Homolytic scission of the O-O bond. acs.orgacs.org | 2 x C₂H₅OCOO• (Ethoxycarbonyloxyl radical) | ~42.48 acs.org |

| Two-Bond Cleavage | Simultaneous cleavage of the O-O bond and one C-O bond. acs.orgacs.org | C₂H₅OCOO• + C₂H₅O• + CO₂ | ~43.78 acs.org |

Following the initial cleavage of the peroxide bond, the primary ethoxycarbonyloxyl radicals are often unstable and can undergo further reactions. A significant pathway for their transformation is the formation of ethoxy radicals (C₂H₅O•). This can occur through two principal mechanisms.

In the stepwise one-bond cleavage pathway, the initially formed ethoxycarbonyloxyl radical (C₂H₅OCOO•) can subsequently decompose. acs.org This decomposition involves the loss of a carbon dioxide molecule, a process known as decarboxylation, to yield the ethoxy radical.

Alternatively, a concerted two-bond cleavage mechanism has been proposed. acs.orgacs.org In this pathway, the O-O bond and one of the C-O bonds break simultaneously. acs.org This concerted decomposition directly produces an ethoxycarbonyloxyl radical, an ethoxy radical, and a molecule of carbon dioxide in a single step. acs.org The activation free energy for this two-bond cleavage pathway in this compound is similar to the one-bond pathway, calculated at approximately 43.78 kcal/mol. acs.org

The resulting ethoxy radicals are key species in initiating the polymerization of monomers. pergan.com Their high reactivity allows them to add across the double bonds of unsaturated monomer units, thereby starting the polymer chain growth.

Secondary Radical Reactions and Transformations

A potential, though less common, secondary reaction for the ethoxycarbonyloxyl radical is an intramolecular 1,5-hydrogen shift (1,5-HAT). In this rearrangement, a hydrogen atom from the terminal methyl group of the ethyl moiety is abstracted by the oxygen-centered radical through a six-membered ring transition state. nih.govresearchgate.net This type of reaction is well-documented for alkoxyl radicals, where the 1,5-HAT is often a favored pathway for δ-C–H functionalization. nih.govthieme-connect.de

The reaction can be depicted as: C₂H₅OCOO• (CH₃CH₂OCOO•) → •CH₂CH₂OCOO-H

This intramolecular rearrangement transforms the initial oxygen-centered ethoxycarbonyloxyl radical into a carbon-centered radical. While energetically feasible, this pathway must compete with the very rapid rate of decarboxylation. The relative importance of the 1,5-HAT versus decarboxylation depends on factors such as temperature, solvent, and the specific structure of the radical.

The primary mechanism for the intramolecular formation of a carbon-centered radical from the intermediate ethoxycarbonyloxyl radical is the 1,5-hydrogen shift described previously. nih.govresearchgate.net This reaction directly converts the oxygen-centered radical into a primary carbon-centered radical species (•CH₂CH₂OCOOH). Carbon-centered radicals are fundamental reactive intermediates in organic synthesis. researchgate.net

Another pathway to carbon-centered radicals can occur via the reactions of the intermediate ethoxy radical (C₂H₅O•). The ethoxy radical, formed after decarboxylation, can undergo fragmentation or intermolecular hydrogen abstraction. For instance, it can abstract a hydrogen atom from a solvent molecule or another organic species present in the reaction mixture, generating a new carbon-centered radical from that species. However, the direct intramolecular conversion via the 1,5-HAT within the parent alkoxycarbonyloxyl radical represents a distinct pathway for generating a carbon-centered radical from an intermediate species without involving other molecules. acs.org

Comparative Reactivity of Intermediate vs. Final Radicals in Monomer Addition

The decomposition of this compound initially produces two ethoxycarbonyloxy radicals (CH₃CH₂OC(O)O•). These are considered the intermediate or primary radicals. These primary radicals can then undergo β-scission, which involves the loss of a carbon dioxide molecule to form a more stable ethyl radical (CH₃CH₂•). This ethyl radical is referred to as the final or secondary radical.

Both the intermediate ethoxycarbonyloxy radical and the final ethyl radical are capable of initiating polymerization by adding to a monomer unit. However, their reactivity towards monomer addition can differ. Studies involving end-group analysis of polymers initiated by dialkyl peroxydicarbonates have provided insights into the relative contributions of these radical species. For peroxydicarbonates with linear alkyl groups, such as this compound, the primary alkoxycarbonyloxy radicals are predominantly the species that initiate polymer chain growth. This suggests that the rate of addition of the ethoxycarbonyloxy radical to a monomer is significantly faster than its rate of decarboxylation to the ethyl radical.

In contrast, for some branched dialkyl peroxydicarbonates, both the primary alkoxycarbonyloxy radical and the secondary alkyl radical (formed after decarboxylation) are observed as end-groups in the resulting polymer chains. This indicates that in such cases, the rates of monomer addition and decarboxylation are more comparable.

The relative reactivity of these radicals is a crucial factor in determining the structure of the resulting polymer, as the initiating radical becomes an integral part of the polymer chain.

Table 1: Initiating Radical Species from this compound and Their Role in Polymerization This table provides a qualitative comparison based on typical observations in polymer end-group analysis.

| Radical Species | Type | Formation Pathway | Relative Contribution to Initiation |

|---|---|---|---|

| Ethoxycarbonyloxy Radical | Intermediate (Primary) | Homolytic cleavage of the O-O bond in this compound | High |

Initiator Efficiency in Radical Polymerization Systems

Not all radicals generated from the decomposition of an initiator molecule successfully start a polymer chain. The initiator efficiency, denoted by the factor f, is defined as the fraction of radicals that actually initiate polymerization. wikipedia.org The value of f is typically less than 1, often ranging from 0.3 to 0.8, due to side reactions that consume the radicals before they can react with a monomer. wikipedia.org

Several experimental techniques have been developed to determine the initiator efficiency (f) in radical polymerization systems. These methods are crucial for understanding and controlling polymerization kinetics.

Radical Scavenger Method : This technique employs a stable radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), which acts as a radical scavenger. The rate of consumption of the scavenger is measured, which corresponds to the rate of radical generation from the initiator. By comparing this to the known rate of initiator decomposition, the fraction of radicals that escape the solvent cage and are "trapped" by the scavenger can be determined, providing a measure of f.

End-Group Analysis : Modern analytical techniques, particularly mass spectrometry, can be used to identify and quantify the initiator fragments at the ends of polymer chains.

Electrospray Ionization Mass Spectrometry (ESI-MS) : This method can be used to analyze the end-groups of the polymer chains formed. researchgate.net By using a mixture of initiators, where one serves as an internal reference with a known efficiency, the relative intensities of the polymer peaks corresponding to each initiator can be used to determine the efficiency of the initiator under investigation. researchgate.net

Pulsed Laser Polymerization-Electrospray Ionization Mass Spectrometry (PLP-ESI-MS) : This is a powerful combination where polymerization is initiated by a pulsed laser, and the resulting polymers are analyzed by ESI-MS. rsc.org This technique provides detailed information about the incorporation of initiator fragments into the polymer chains, allowing for a quantitative comparison of the initiation efficiencies of different radical fragments. rsc.org

Size Exclusion Chromatography (SEC) Analysis : The initiator efficiency can be calculated by comparing the experimentally determined number-average molecular weight (Mₙ) of the polymer, obtained via SEC, with the theoretical molecular weight calculated based on the assumption that all generated radicals initiate a polymer chain. The ratio of the theoretical to the experimental molecular weight provides an estimate of f.

A primary reason for initiator efficiencies being less than unity is the "cage effect". wikipedia.org When an initiator molecule like this compound decomposes, the resulting pair of ethoxycarbonyloxy radicals are initially confined within a "cage" of surrounding solvent molecules. wikipedia.org Within this cage, the radicals undergo numerous collisions with each other before they can diffuse apart.

This confinement increases the probability of "in-cage" termination reactions, where the radicals react with each other, rather than with monomer molecules. These termination reactions consume the radicals and prevent them from initiating polymerization, thereby lowering the initiator efficiency, f.

For this compound, several in-cage termination reactions are possible:

Recombination of Primary Radicals : The two ethoxycarbonyloxy radicals can recombine to reform the original this compound molecule or other stable products.

Decarboxylation and Subsequent Recombination : One or both of the ethoxycarbonyloxy radicals may decarboxylate to form ethyl radicals and carbon dioxide within the cage. These newly formed radicals can then recombine in various ways:

An ethoxycarbonyloxy radical can combine with an ethyl radical.

Two ethyl radicals can combine to form butane.

The extent of these in-cage reactions is influenced by factors such as the viscosity of the solvent. In more viscous media, the radicals are confined in the solvent cage for a longer duration, leading to a higher probability of in-cage termination and consequently, a lower initiator efficiency.

Mechanistic Investigations of Polymerization Initiation and Propagation

Elucidation of Chain Growth Initiation by Diethyl Peroxydicarbonate-Derived Radicals

The initiation of polymerization by this compound is a thermally-induced process that begins with the homolytic cleavage of the labile peroxide bond (-O-O-). This decomposition is understood to proceed via a stepwise mechanism. The initial cleavage of the peroxide bond is the rate-determining step, resulting in the formation of two ethoxycarbonyloxy radicals (CH₃CH₂OC(O)O•).

This decomposition pathway is influenced by the nature of the substituent groups. For peroxydicarbonates with electron-donating alkyl groups like this compound, the decomposition follows a one-bond cleavage mechanism to produce the carboxyl radical pair. These ethoxycarbonyloxy radicals are relatively unstable and can undergo a subsequent, rapid decarboxylation (loss of CO₂) to generate highly reactive ethyl radicals (•CH₂CH₃).

These ethyl radicals are the primary species responsible for initiating polymerization. They achieve this by adding across the double bond of a monomer molecule, thereby creating a new, larger radical species which is the first repeating unit of the growing polymer chain. This process effectively transforms the small initiator radical into a monomer radical, which can then propagate by adding to successive monomer units. The efficiency of initiation depends on the ability of these generated radicals to react with the monomer before they are consumed by side reactions.

Regioselectivity in Monomer Addition Reactions Initiated by Peroxydicarbonate Radicals

Regioselectivity in free-radical polymerization refers to the preferential orientation of monomer addition to the growing polymer chain. When a radical initiator, such as the ethyl radical derived from this compound, adds to an asymmetric vinyl monomer (CH₂=CHX), the addition can occur at either of the two unsaturated carbons.

The overwhelmingly preferred mode of addition is "head-to-tail," where the radical adds to the unsubstituted carbon (the "head," CH₂=) of the monomer. This orientation generates a new radical on the substituted carbon (-CHX•). This preference is governed by both steric and electronic factors. Sterically, the unsubstituted carbon is more accessible. Electronically, the resulting radical on the substituted carbon is more stable due to resonance or inductive effects from the 'X' substituent.

This principle of head-to-tail addition ensures that the polymer chain grows in a regular, repeating fashion, which is crucial for the final properties of the material. While minor amounts of head-to-head or tail-to-tail linkages can occur, they are generally kinetically disfavored. The high reactivity of the ethyl radical ensures efficient initiation, following the established principles of radical addition to olefins.

Kinetic Control of Polymerization Rate and Monomer Conversion

The kinetics of polymerization initiated by this compound are fundamentally controlled by its thermal decomposition rate. The rate of initiation is directly proportional to the rate at which the initiator produces free radicals. This decomposition rate is highly dependent on temperature and is typically characterized by the initiator's half-life (t₁/₂), which is the time required for half of the initiator to decompose at a specific temperature.

Organic peroxides have a wide range of thermal stabilities, allowing for the selection of an initiator appropriate for a desired reaction temperature. Peroxydicarbonates are known for their relatively low decomposition temperatures, making them suitable for polymerizations that need to be conducted under milder conditions. The rate of polymerization and, consequently, the rate of monomer conversion can be controlled by adjusting the reaction temperature. A higher temperature leads to a shorter half-life, a faster rate of radical generation, and thus a faster polymerization rate.

| Peroxydicarbonate Type | 10-hr Half-Life Temp. | 1-hr Half-Life Temp. | 1-min Half-Life Temp. |

|---|---|---|---|

| Di(2-ethylhexyl) peroxydicarbonate | 44°C | 62°C | 99°C |

| Di-n-butyl peroxydicarbonate | 45°C | 65°C | 102°C |

| Dicetyl peroxydicarbonate | 65°C | 84°C | 125°C |

| Dimyristyl peroxydicarbonate | 65°C | 84°C | 125°C |

Data represents typical values for 0.1 M solutions in monochlorobenzene, illustrating the temperature dependency of decomposition for this class of initiators.

Influence on Polymer Microstructure and Molecular Architecture

This compound and related peroxydicarbonates are not only used as standard polymerization initiators but also as chemical modifiers to alter the microstructure and molecular architecture of existing polymers, particularly in post-reactor processes like reactive extrusion.

The molecular weight distribution (MWD) of a polymer is significantly influenced by the initiation, propagation, and termination kinetics. When used as a modifier in reactive extrusion, this compound introduces radicals that can abstract hydrogen atoms from the polymer backbone. This creates macroradicals which can then undergo several competing reactions: recombination with other macroradicals (leading to an increase in molecular weight or branching) or chain scission (leading to a decrease in molecular weight).

In polymers like polypropylene (B1209903), the tertiary hydrogens on the backbone are susceptible to abstraction. The resulting tertiary macroradical is prone to a process called β-scission, which breaks the polymer chain and lowers the molecular weight. Simultaneously, recombination of these macroradicals can lead to the formation of branched structures. The balance between β-scission and recombination, which is influenced by the peroxide type, concentration, and processing temperature, ultimately determines the final MWD. researchgate.netnih.gov The introduction of these competing pathways typically leads to a broadening of the MWD. nih.gov

One of the most significant applications of peroxydicarbonates in polymer modification is the introduction of long-chain branching (LCB) into linear polymers like polypropylene (PP). researchgate.netnih.gov Linear PP suffers from low melt strength, which limits its use in processes like foaming and blow molding. researchgate.netnih.gov Introducing LCB is a proven method to enhance melt strength and improve processability. nih.govnih.gov

The mechanism involves the thermal decomposition of the peroxydicarbonate during melt processing of the PP. The generated radicals abstract hydrogen atoms from the PP backbone, creating PP macroradicals. While β-scission is a competing degradation reaction, the recombination of two macroradicals leads to the formation of an H-shaped or branched structure. Peroxydicarbonates, particularly those with long alkyl chains, have been shown to be effective in promoting this branching reaction over chain scission. researchgate.netresearchgate.net The resulting long-chain branched polypropylene (PP-LCB) exhibits distinct strain hardening in extensional rheology, a hallmark of improved melt strength. researchgate.netnih.gov

| Peroxide Type (20 mmol/kg) | Processing Temp. | MFR (g/10 min) | Change vs. Unmodified PP (MFR = 3.8 g/10 min) |

|---|---|---|---|

| Unmodified PP | 180°C | 3.8 | - |

| Dimyristyl peroxydicarbonate (PODIC C126) | 180°C | 2.3 | Decrease (Indicates Branching) |

| 240°C | 2.8 | Decrease (Indicates Branching) | |

| Dilauroyl peroxide (LP) | 180°C | 3.2 | Decrease (Indicates Branching) |

| 240°C | 3.5 | Decrease (Indicates Branching) | |

| tert-Butylperoxy 2-ethylhexyl carbonate (BEC) | 180°C | 5.5 | Increase (Indicates Degradation) |

| 240°C | 7.1 | Increase (Indicates Degradation) |

Data adapted from a study on reactive extrusion of polypropylene. researchgate.netnih.gov A decrease in MFR suggests an increase in molecular weight and/or branching, while an increase indicates chain scission (degradation) is the dominant reaction.

To further enhance the efficiency of LCB formation and suppress undesirable side reactions like β-scission, coagents are often used in conjunction with peroxides. nih.govunisciencepub.com Coagents are typically multifunctional monomers that are highly reactive towards free radicals. nih.govresearchgate.net

The mechanism of coagent action involves several pathways. The coagent can readily react with the polymer macroradicals, forming a more stable radical that is less prone to β-scission. nih.gov If the coagent is multifunctional (e.g., containing multiple double bonds), it can act as a bridge, linking two polymer macroradicals together and thereby promoting branching or crosslinking. unisciencepub.com This shifts the reaction balance away from degradation and towards the desired network formation. nih.gov

Examples of coagents used in peroxide-induced modification of PP include multifunctional acrylates and maleimides. nih.govutwente.nl The addition of a coagent can lead to a significant improvement in the mechanical and rheological properties of the modified polymer by increasing the density of long-chain branches and creating a more robust polymer network. nih.gov

Vinyl Chloride Polymerization

This compound is a recognized initiator for the polymerization of vinyl chloride monomer (VCM) to produce polyvinyl chloride (PVC). google.com It is classified among the family of rapid or fast initiators, suitable for polymerization temperatures between 50°C and 70°C. google.com Its effectiveness is noted in both major industrial methods: suspension and mass polymerization.

The polymerization temperature is a key parameter linked to the desired properties of the final PVC resin, often characterized by the K-value. arkema.com For dialkyl peroxydicarbonates like this compound, the typical polymerization temperature range is between 50°C and 70°C. google.com These initiators generally possess a half-life of about one hour at approximately 67°C, which makes them suitable for this temperature window. google.com In some processes, this compound may be used in combination with other peroxides to optimize the cooling capacity of the reactor and enhance productivity. arkema.com

Table 1: Typical Parameters for this compound in VCM Suspension Polymerization

| Parameter | Value/Range | Source |

| Polymerization Temperature | 50°C - 70°C | google.com |

| Initiator Classification | Fast / Rapid | google.com |

| 1-Hour Half-Life Temperature | ~67°C | google.com |

This compound is also utilized as an initiator in the mass (or bulk) polymerization of vinyl chloride. This method involves the polymerization of VCM in the absence of a solvent or suspension medium. The applicability of kinetic models for the bulk polymerization of vinyl chloride has been successfully examined with several commercial initiators, including related peroxydicarbonates like diisopropyl peroxydicarbonate and disecbutyl peroxydicarbonate. researchgate.net

The choice of initiator significantly affects the morphology of the resulting PVC resin, including properties like particle size distribution and the presence of imperfections known as "fish-eyes." While some common peroxydicarbonates, such as di-2-ethylhexyl peroxydicarbonate and di(sec-butyl) peroxydicarbonate, are effective and inexpensive, they can sometimes produce PVC with poor color. google.com The physical and chemical properties of the initiator play a role in producing a resin with a narrow particle size distribution and a low fish-eye content, which is crucial for keeping autoclaves free from scale and crust buildup.

Vinylidene Chloride and Copolymers Polymerization

The utility of peroxydicarbonate initiators extends to the polymerization of vinylidene chloride (VDC). These polymers, particularly copolymers, are valued for their excellent barrier properties. free.fr While specific data on this compound is limited in the provided context, related compounds like diisopropyl peroxycarbonate and dicyclohexyl peroxydicarbonate are listed as catalysts for producing vinylidene chloride copolymers. free.fr Polymerization of VDC is often conducted via emulsion or suspension methods using oil-soluble initiators. free.fr

(Meth)acrylate Polymerization Systems

This compound is an applicable initiator for the polymerization of (meth)acrylates. The polymerization of these monomers, such as methyl methacrylate (MMA), is commonly achieved through free-radical polymerization. nih.gov The process can be initiated by the thermal decomposition of a peroxide initiator, which generates free radicals. nih.gov While specific studies often focus on other initiators like benzoyl peroxide for MMA polymerization, the fundamental principles of free-radical initiation apply to peroxydicarbonates as well. nih.govmdpi.com

Production of High Melt Strength Polypropylene (HMS-PP)

This compound has been reported as an effective agent for producing high melt strength polypropylene (HMS-PP). researchgate.net Standard polypropylene has a linear structure, resulting in low melt strength, which can be problematic in applications like thermoforming, foaming, and blow molding. yunno.net By treating polypropylene with a specific class of organic peroxides, including peroxydicarbonates, long-chain branches (LCB) can be introduced onto the polymer backbone through a process like reactive extrusion. researchgate.netresearchgate.net

This modification results in a polymer with enhanced melt strength, improved melt elasticity, and strain-hardening properties. yunno.netresearchgate.net Research has shown that peroxydicarbonates can effectively induce the formation of these long-chain branches, yielding a product with superior processing characteristics compared to its linear counterpart. researchgate.netmdpi.com The process typically involves extruding the polypropylene at temperatures between 150°C and 300°C with peroxide concentrations ranging from 0.1 to 3.0 grams per 100 grams of polypropylene. googleapis.com

Table 2: Research Findings on Peroxydicarbonates in HMS-PP Production

| Finding | Details | Source |

| Mechanism | Induces long-chain branching (LCB) on the polypropylene backbone via reactive extrusion. | researchgate.netmdpi.com |

| Effect on Properties | Increases melt strength, improves melt drawability, and enhances impact and flexural strength. | researchgate.netresearchgate.net |

| Process | Reactive extrusion is a common method for the modification. | researchgate.netresearchgate.net |

| Reported Peroxides | This compound and dicetyl-peroxydicarbonate have been reported to yield LCB with long alkyl chains. | researchgate.net |

Applications of this compound in Polymerization Processes

Advanced Characterization and Computational Studies

Spectroscopic Analysis of Diethyl Peroxydicarbonate and its Decomposition Products

Spectroscopic techniques are indispensable for monitoring the real-time transformation of this compound and identifying the highly reactive radical species generated upon its decomposition.

In situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FT-IR) spectroscopy is a powerful technique for monitoring the chemical changes occurring during the thermal decomposition of this compound in real time. rsc.org By immersing an infrared-transmitting crystal directly into the reaction medium, this method allows for the continuous collection of IR spectra as the reaction progresses, without the need for sample extraction. frontiersin.orgnih.gov This approach is particularly valuable for tracking the disappearance of the parent molecule and the emergence of decomposition products.

The thermal decomposition of this compound involves the cleavage of the peroxide bond, followed by potential decarboxylation. The key vibrational modes that can be monitored using ATR-FT-IR include:

Peroxide O-O stretch: The disappearance of the characteristic peroxide bond absorption provides a direct measure of the decomposition rate.

Carbonyl C=O stretch: Changes in the carbonyl stretching frequency (typically around 1800-1820 cm⁻¹) can indicate the transformation of the peroxydicarbonate structure into its subsequent products.

C-O stretch: The evolution of bands associated with C-O stretching can signal the formation of carbonates, ethers, and ethoxy radicals.

Carbon Dioxide (CO₂): The appearance of a sharp absorption band around 2349 cm⁻¹ would indicate the occurrence of decarboxylation of the ethoxycarbonyloxyl radical.

By analyzing the time-resolved spectral data, kinetic profiles for the decay of the reactant and the formation of various products can be constructed. researchgate.net This allows for the determination of reaction rates and provides mechanistic insights into the decomposition pathway under specific thermal conditions. nih.gov

Table 1: Key Infrared Frequencies for Monitoring this compound Decomposition

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Decomposition Analysis |

|---|---|---|---|

| Peroxydicarbonate | C=O Stretch | ~1810 | Disappearance indicates initiator consumption |

| Peroxide | O-O Stretch | ~880 | Disappearance indicates peroxide bond cleavage |

| Carbon Dioxide | Asymmetric Stretch | ~2349 | Appearance confirms decarboxylation |

The initial steps of this compound decomposition following UV photolysis occur on an extremely short timescale. Picosecond UV pump/IR probe spectroscopy is a sophisticated technique designed to capture these ultrafast events. nih.gov In this method, a short UV laser pulse (the "pump") initiates the decomposition, and a subsequent, time-delayed infrared pulse (the "probe") records the vibrational spectrum of the transient species at precise moments after initiation. nih.gov

Studies on similar peroxycarbonates have demonstrated the power of this technique. researchgate.net Upon UV excitation, the O-O bond breaks nearly instantaneously. A key application of this method is monitoring the formation and subsequent behavior of carbon dioxide (CO₂), a primary product of the decarboxylation of the initially formed ethoxycarbonyloxyl radical. researchgate.net The technique can track the appearance of the CO₂ asymmetric stretching mode with a time resolution of picoseconds. researchgate.net

Furthermore, this method can reveal the energy state of the newly formed molecules. For instance, the CO₂ produced from the decomposition is often vibrationally "hot," meaning it possesses excess vibrational energy. researchgate.net By analyzing the transient IR spectra over time, researchers can observe the cooling of these hot molecules as they relax and transfer energy to the surrounding solvent, a process that typically occurs over tens to hundreds of picoseconds. researchgate.net This provides fundamental insights into the energy dissipation pathways of the decomposition reaction.

Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance (EPR), is the most direct and definitive method for detecting and characterizing radical species. nih.govresearchgate.net Since radicals possess an unpaired electron, they are paramagnetic and can be studied by this technique. The decomposition of this compound generates ethoxycarbonyloxyl (CH₃CH₂OC(O)O•) and, subsequently, ethyl (CH₃CH₂•) radicals.

Direct detection of these radicals can be challenging due to their very short lifetimes and low concentrations. nih.gov However, EPR spectroscopy, often combined with a technique called "spin trapping," is highly effective. nih.gov In spin trapping, a "spin trap" molecule is added to the system, which reacts with the short-lived primary radicals to form a much more stable and persistent radical adduct. This radical adduct can then be easily detected and characterized by EPR. The hyperfine splitting pattern of the resulting EPR spectrum provides a unique fingerprint that can be used to identify the original radical that was trapped. youtube.com

For the this compound system, specific spin traps would be chosen to react with the ethoxycarbonyloxyl and ethyl radicals. Analysis of the EPR spectrum of the resulting spin adducts can confirm the presence of these intermediates, providing direct evidence for the proposed decomposition mechanism. researchgate.net This technique is invaluable for understanding which radical species are present and capable of initiating polymerization. researchgate.net

Mass Spectrometric Techniques in Radical Polymerization

Mass spectrometry is a crucial tool for analyzing the outcome of polymerization reactions, particularly for characterizing the polymer chains themselves. It provides detailed information on the chemical identity of the end-groups, confirming the role of the initiator fragments in the final macromolecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of synthetic polymers. nih.gov It allows large polymer molecules to be transferred into the gas phase as intact, charged ions, which can then be analyzed by a mass spectrometer. d-nb.info This enables the precise determination of the mass of individual polymer chains.

In the context of polymerization initiated by this compound, ESI-MS is used to perform end-group analysis. dntb.gov.ua By measuring the exact mass of the oligomer or polymer chains, one can deduce the chemical composition of the groups at the beginning (α-end) and end (ω-end) of the chain. The mass of a polymer chain can be represented by the equation:

M_polymer = M_initiator_fragment + n * M_monomer + M_termination_fragment

Where:

M_polymer is the total mass of the polymer chain.

M_initiator_fragment is the mass of the radical fragment from this compound that initiated the chain.

n is the number of monomer units.

M_monomer is the mass of the monomer unit.

M_termination_fragment is the mass of the group at the other end of the chain, determined by the termination mechanism.

By identifying series of peaks in the mass spectrum that are separated by the mass of a single monomer unit, researchers can use this equation to solve for the masses of the end-groups, thereby confirming their identity. nih.govmorressier.com

Studies utilizing ESI-MS have been conducted on polymerizations initiated by various peroxydicarbonates, including this compound (E-PDC). dntb.gov.ua The primary goal of these studies is to unambiguously identify the end-groups on the resulting polymer chains, which provides direct proof of the initiation mechanism.

For this compound, the primary radical formed is the ethoxycarbonyloxyl radical (CH₃CH₂OCOO•). This radical can either initiate polymerization directly or first undergo decarboxylation to form an ethyl radical (CH₃CH₂•), which then initiates polymerization. ESI-MS analysis can distinguish between these two pathways.

If the ethoxycarbonyloxyl radical initiates, the polymer chains will have an end-group with the formula C₃H₅O₃ and a mass of 89.02 g/mol .

If the ethyl radical initiates, the end-group will have the formula C₂H₅ and a mass of 29.04 g/mol .

Research has shown that for linear dialkyl peroxydicarbonates like this compound, the vast majority of polymer chains are initiated by the primary alkoxy carbonyloxyl radical. dntb.gov.ua The ESI-MS spectra clearly show polymer series corresponding to the incorporation of the ethoxycarbonyloxyl fragment as the end-group. dntb.gov.ua This powerful analytical evidence confirms that, under typical polymerization conditions, the ethoxycarbonyloxyl radical is the dominant initiating species. Further fragmentation analysis within the mass spectrometer (tandem MS or MS/MS) can be used to break apart the polymer ions and provide even more definitive structural information about the end-groups. mdpi.com

Table 2: Expected End-Group Masses from this compound Initiation

| Initiating Radical | Chemical Formula | Mass ( g/mol ) | Initiation Pathway |

|---|---|---|---|

| Ethoxycarbonyloxyl Radical | C₃H₅O₃ | 89.02 | Primary |

Computational Chemistry Methodologies